

# Validating GPR68 Selectivity: A Comparative Guide to Ogerin Analogue 1

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For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and neurological disorders. Its activation by extracellular acidosis makes it a compelling therapeutic target. Ogerin was identified as a positive allosteric modulator (PAM) of GPR68, enhancing its sensitivity to protons. This guide provides a comparative analysis of **Ogerin analogue 1** (MS48107), a more potent and selective successor to Ogerin, to aid researchers in validating its GPR68 selectivity.

## **Comparative Selectivity Profile**

To objectively assess the selectivity of **Ogerin analogue 1** (MS48107), its activity at GPR68 and a panel of off-target receptors are compared with the parent compound, Ogerin, and a non-selective modulator, Lorazepam.



Compoun d	Target	Assay Type	Potency / Affinity	Off- Target(s)	Off-Target Affinity (Ki)	Referenc e
Ogerin analogue 1 (MS48107)	GPR68	cAMP Assay	~33-fold > Ogerin	5-HT2B Receptor	219 nM (antagonist )	[1]
MT1 Receptor	5900 nM (weak agonist)	[1]				
MT2 Receptor	1100 nM (weak partial agonist)	[1]				
Ogerin	GPR68	Calcium Mobilizatio n	pEC50 = 6.83	Adenosine A2A Receptor	220 nM (antagonist )	
Lorazepam	GPR68	Functional Assays	Positive Allosteric Modulator (µM range)	GABA-A Receptor	High Affinity (nM range)	[2][3][4]

#### **Key Observations:**

- **Ogerin analogue 1** (MS48107) demonstrates a significantly enhanced allosteric activity at GPR68 compared to Ogerin.[1]
- While exhibiting high selectivity, MS48107 does show some moderate affinity for the 5-HT2B receptor, where it acts as an antagonist. Its activity at melatonin receptors (MT1 and MT2) is considerably weaker.
- Ogerin, the parent compound, also displays good selectivity but has a known off-target interaction with the adenosine A2A receptor.



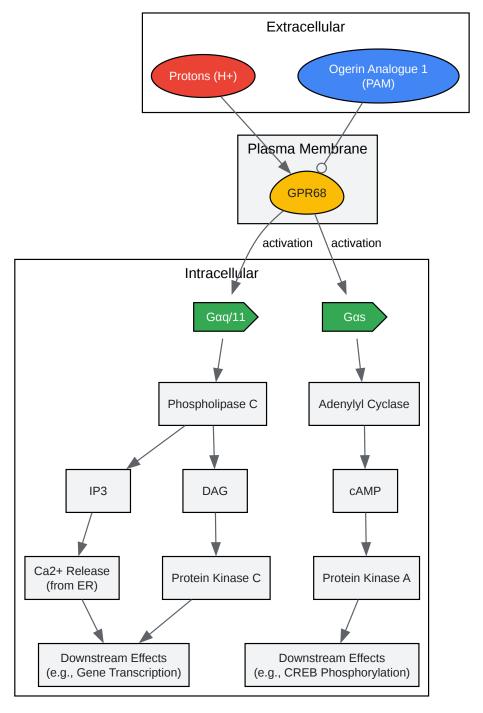
 Lorazepam, a known benzodiazepine, acts as a non-selective positive allosteric modulator of GPR68.[2][3] Its primary, high-affinity target is the GABA-A receptor, highlighting the importance of screening against relevant central nervous system targets when evaluating GPR68 modulators.[5][6]

## **GPR68 Signaling and Assay Workflow**

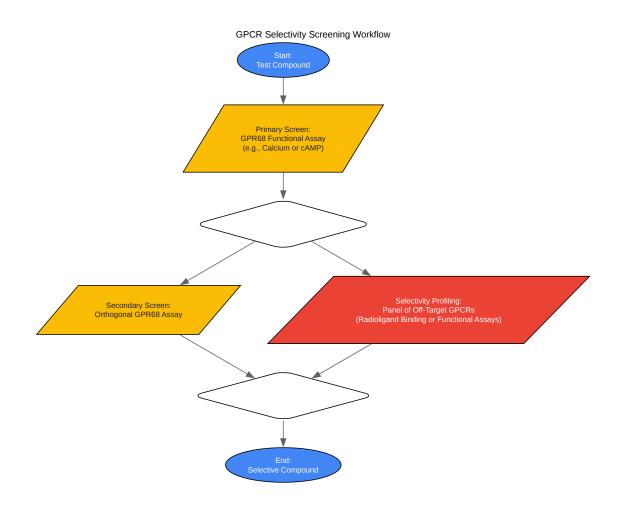
To understand the experimental validation of these compounds, it is crucial to visualize the underlying signaling pathways and the general workflow for assessing selectivity.



**GPR68 Signaling Pathway** 







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### References

- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric ligands for the pharmacologically dark receptors GPR68 and GPR65. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. go.drugbank.com [go.drugbank.com]
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